1H-Imidazole-2-carbaldehydeoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-carbaldehydeoxime is a heterocyclic organic compound featuring an imidazole ring substituted with a carbaldehyde and an oxime group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehydeoxime can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired oxime derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-carbaldehydeoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under controlled conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole-2-carbaldehydeoxime has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carbaldehydeoxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions are crucial for the compound’s biological and therapeutic effects .
Comparison with Similar Compounds
1H-Imidazole-2-carboxaldehyde: Similar structure but lacks the oxime group.
1H-Imidazole-4-carbaldehydeoxime: Similar structure with the oxime group at a different position.
2-Methyl-1H-imidazole-4-carbaldehydeoxime: A methyl-substituted derivative.
Uniqueness: 1H-Imidazole-2-carbaldehydeoxime is unique due to the presence of both the carbaldehyde and oxime groups on the imidazole ring. This dual functionality allows for diverse chemical reactivity and a broad range of applications in various fields .
Properties
Molecular Formula |
C4H5N3O |
---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
(NZ)-N-(1H-imidazol-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)/b7-3- |
InChI Key |
UFKWQRUCZNBSDY-CLTKARDFSA-N |
Isomeric SMILES |
C1=CN=C(N1)/C=N\O |
Canonical SMILES |
C1=CN=C(N1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.